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A Comparative Analysis of the Acidity of Maleic Acid
and Fumaric Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of maleic acid and its trans-isomer,

fumaric acid. The differing spatial arrangements of their carboxyl groups lead to significant

differences in their dissociation constants (pKa values). This analysis is supported by

experimental data and detailed methodologies to assist researchers in understanding and

applying these molecules in their work.

Introduction to Maleic and Fumaric Acid
Maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) are geometric

isomers with the chemical formula C₄H₄O₄. Their distinct stereochemistry results in different

physical and chemical properties, including their acidity. Maleic acid's carboxyl groups are on

the same side of the carbon-carbon double bond (cis configuration), while in fumaric acid, they

are on opposite sides (trans configuration).[1] This structural difference profoundly influences

their behavior in solution.

Acidity and pKa Values
The acidity of an acid is quantified by its acid dissociation constant (Ka), or more commonly, its

logarithmic form, pKa (-logKa). A lower pKa value indicates a stronger acid. As dicarboxylic
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acids, both maleic and fumaric acid have two pKa values, corresponding to the stepwise

dissociation of their two protons.

Table 1: Comparison of pKa Values for Maleic and Fumaric Acid

Acid pKa1 pKa2

Maleic Acid 1.9[2] 6.07[2]

Fumaric Acid 3.03[2] 4.44[2]

Note: pKa values can vary slightly depending on the experimental conditions such as

temperature and ionic strength.

Analysis of Acidity Differences
First Dissociation (pKa1):

Maleic acid is a considerably stronger acid in its first dissociation than fumaric acid, as

indicated by its lower pKa1 value. This is primarily due to the stabilization of the resulting

maleate monoanion through intramolecular hydrogen bonding.[3][4] When one proton

dissociates, the resulting carboxylate group can form a hydrogen bond with the nearby

undissociated carboxylic acid group.[5] This internal stabilization facilitates the release of the

first proton. In contrast, the trans-arrangement of the carboxyl groups in fumaric acid prevents

such intramolecular hydrogen bonding, making the first proton more difficult to remove.[3]

Second Dissociation (pKa2):

Conversely, the second dissociation is more favorable for fumaric acid, as shown by its lower

pKa2 value compared to maleic acid.[2] In the case of the maleate monoanion, the

intramolecular hydrogen bond that stabilized it now hinders the removal of the second proton.

[2] Additionally, the close proximity of the two negative charges in the resulting maleate dianion

leads to significant electrostatic repulsion, destabilizing it. For the fumarate monoanion, the

greater distance between the carboxylate groups minimizes this electrostatic repulsion, making

the removal of the second proton energetically more favorable.
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The following diagram illustrates the factors influencing the relative acidity of maleic and

fumaric acid.

Maleic Acid (cis)

Fumaric Acid (trans)

Maleic Acid Maleate Monoanion pKa1 = 1.9

Maleate Dianion

 pKa2 = 6.07

Intramolecular
H-Bonding

Electrostatic
Repulsion

Fumaric Acid Fumarate Monoanion pKa1 = 3.03

Fumarate Dianion

 pKa2 = 4.44

No Intramolecular
H-Bonding

Less Electrostatic
Repulsion

Click to download full resolution via product page

Caption: Factors influencing the acidity of maleic and fumaric acid.

Experimental Protocols for pKa Determination
The pKa values of weak acids like maleic and fumaric acid are commonly determined using

potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration
Potentiometric titration is a highly precise method for pKa determination.[6] It involves titrating a

solution of the acid with a strong base of known concentration and monitoring the pH of the
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solution using a pH electrode.

Methodology:

Preparation of Solutions:

Prepare a standard solution of the acid (e.g., 0.01 M maleic or fumaric acid) in deionized

water.

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). To avoid errors,

especially for measurements at neutral-to-high pH, carbonate-free solutions must be

prepared.[6]

Prepare a solution to maintain constant ionic strength, such as 0.15 M potassium chloride.

[7][8]

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

Titration:

Place a known volume of the acid solution into a beaker with a magnetic stirrer.

Immerse the calibrated pH electrode into the solution.

Add the strong base titrant in small, precise increments.

Record the pH of the solution after each addition, allowing the reading to stabilize.

Data Analysis:

Plot the pH of the solution against the volume of titrant added to obtain a titration curve.

The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic

acid, there will be two equivalence points and two half-equivalence points.

The first pKa (pKa1) is the pH at the first half-equivalence point, and the second pKa

(pKa2) is the pH at the second half-equivalence point. At the half-equivalence point, the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://dergipark.org.tr/en/download/article-file/3684876
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentrations of the acid and its conjugate base are equal, and according to the

Henderson-Hasselbalch equation, pH = pKa.[9][10]

The following diagram outlines the experimental workflow for pKa determination via

potentiometric titration.
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Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry
This method is suitable for compounds that have a UV-active chromophore near the acidic or

basic functional group, leading to a change in the UV-Vis spectrum upon ionization.[6]
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Methodology:

Preparation of Solutions:

Prepare a stock solution of the acid of known concentration.

Prepare a series of buffer solutions with a range of known pH values that bracket the

expected pKa values of the acid.

Spectral Measurement:

Add a small, constant amount of the acid stock solution to each buffer solution to create a

series of samples with varying pH.

Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength

range.

Data Analysis:

Identify a wavelength where the absorbance difference between the protonated and

deprotonated forms of the acid is maximal.

Plot the absorbance at this wavelength against the pH of the buffer solutions. This will

generate a sigmoidal curve.

The pKa is the pH at the inflection point of this curve.[11] The Henderson-Hasselbalch

equation can be used to linearize the data and determine the pKa from the intercept of a

plot of log[(A - A_I)/(A_M - A)] versus pH, where A is the measured absorbance, A_I is the

absorbance of the ionized form, and A_M is the absorbance of the molecular form.

Conclusion
The acidity of maleic and fumaric acid is a clear example of how stereochemistry influences

molecular properties. Maleic acid is the stronger acid in the first dissociation due to

intramolecular hydrogen bonding that stabilizes its conjugate base. However, this same

interaction, along with electrostatic repulsion, makes the second dissociation less favorable

compared to fumaric acid. Understanding these differences is crucial for applications in drug

development, polymer chemistry, and food science, where the specific ionization state of these
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molecules can impact their function and stability. The experimental protocols outlined provide

robust methods for verifying these fundamental properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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